molecular formula C15H16O3 B1470556 3-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid CAS No. 113591-52-9

3-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid

Cat. No.: B1470556
CAS No.: 113591-52-9
M. Wt: 244.28 g/mol
InChI Key: IEXRXFDCDLEDGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid is a chemical compound that belongs to the class of naphthalene derivatives This compound is known for its unique structural features, which include a methoxy group attached to the naphthalene ring and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid typically involves the reaction of 6-methoxy-2-naphthylamine with propionic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, including recrystallization and chromatography, to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. Industrial purification methods, such as distillation and crystallization, are employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. This inhibition leads to its anti-inflammatory effects. Additionally, the compound may interact with other cellular targets, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a methoxy-substituted naphthalene ring and a propionic acid group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

113591-52-9

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

3-(6-methoxynaphthalen-2-yl)-2-methylpropanoic acid

InChI

InChI=1S/C15H16O3/c1-10(15(16)17)7-11-3-4-13-9-14(18-2)6-5-12(13)8-11/h3-6,8-10H,7H2,1-2H3,(H,16,17)

InChI Key

IEXRXFDCDLEDGZ-UHFFFAOYSA-N

SMILES

CC(CC1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O

Canonical SMILES

CC(CC1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O

Origin of Product

United States

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